molecular formula C22H22ClNO3 B11943437 N-(4-Butylphenyl)-5-(3-chloro-4-methoxyphenyl)-2-furamide CAS No. 853333-68-3

N-(4-Butylphenyl)-5-(3-chloro-4-methoxyphenyl)-2-furamide

Cat. No.: B11943437
CAS No.: 853333-68-3
M. Wt: 383.9 g/mol
InChI Key: PERQYABDOQJNAM-UHFFFAOYSA-N
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Description

N-(4-Butylphenyl)-5-(3-chloro-4-methoxyphenyl)-2-furamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a furan ring, a butyl-substituted phenyl group, and a chloro-methoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Butylphenyl)-5-(3-chloro-4-methoxyphenyl)-2-furamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the amide bond. This can be done by reacting the substituted furan with an appropriate amine under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Butylphenyl)-5-(3-chloro-4-methoxyphenyl)-2-furamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide, ammonia, or thiourea.

Major Products

    Oxidation: Formation of furanones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

N-(4-Butylphenyl)-5-(3-chloro-4-methoxyphenyl)-2-furamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-Butylphenyl)-5-(3-chloro-4-methoxyphenyl)-2-furamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Butylphenyl)-3-(2-chloro-3-methoxyphenyl)-2-propenamide
  • N-(4-Butylphenyl)-3-(3-chloro-4-methoxyphenyl)propanamide
  • N-(4-Butylphenyl)-3-chloro-4-methoxybenzamide

Uniqueness

N-(4-Butylphenyl)-5-(3-chloro-4-methoxyphenyl)-2-furamide is unique due to the presence of the furan ring, which imparts distinct chemical properties and reactivity compared to other similar compounds

Properties

CAS No.

853333-68-3

Molecular Formula

C22H22ClNO3

Molecular Weight

383.9 g/mol

IUPAC Name

N-(4-butylphenyl)-5-(3-chloro-4-methoxyphenyl)furan-2-carboxamide

InChI

InChI=1S/C22H22ClNO3/c1-3-4-5-15-6-9-17(10-7-15)24-22(25)21-13-12-19(27-21)16-8-11-20(26-2)18(23)14-16/h6-14H,3-5H2,1-2H3,(H,24,25)

InChI Key

PERQYABDOQJNAM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

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